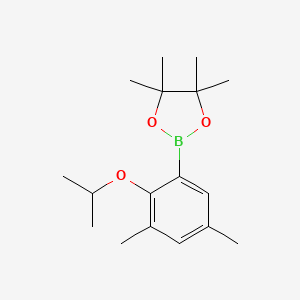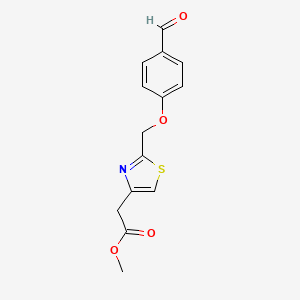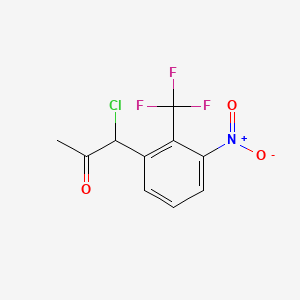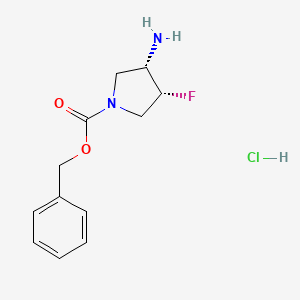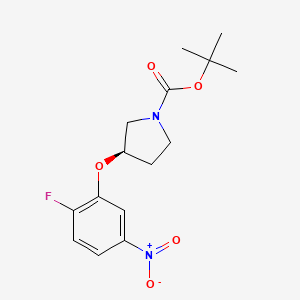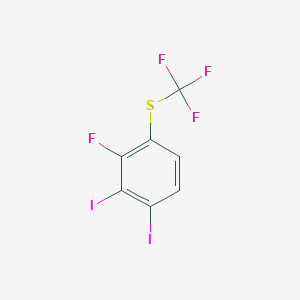
Dbco-(CH2)2-NH-peg4-CH2CH2N3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dbco-(CH2)2-NH-peg4-CH2CH2N3 is a compound that combines dibenzocyclooctyne (DBCO) with polyethylene glycol (PEG) and azide functional groups. This compound is particularly useful in bioorthogonal chemistry, which involves chemical reactions that can occur inside living systems without interfering with native biochemical processes. The DBCO group is known for its high reactivity with azides, facilitating strain-promoted azide-alkyne cycloaddition (SPAAC) reactions, which are a type of “click chemistry.”
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Dbco-(CH2)2-NH-peg4-CH2CH2N3 typically involves the following steps:
Synthesis of DBCO-NH-PEG4-CH2CH2NH2: This intermediate is prepared by reacting DBCO with a PEG4 linker that has an amine group at one end.
Introduction of Azide Group: The amine group of DBCO-NH-PEG4-CH2CH2NH2 is then reacted with a compound containing an azide group, such as azidoacetic acid, to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving automated synthesis equipment and rigorous quality control measures to ensure consistency and reproducibility.
化学反応の分析
Types of Reactions
Dbco-(CH2)2-NH-peg4-CH2CH2N3 primarily undergoes the following types of reactions:
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is the most significant reaction, where the DBCO group reacts with azides to form stable triazole linkages.
Substitution Reactions: The amine group can participate in nucleophilic substitution reactions with various electrophiles, such as carboxyl groups or activated esters.
Common Reagents and Conditions
SPAAC Reactions: These reactions are typically carried out in aqueous or organic solvents at room temperature, without the need for copper catalysts, making them biocompatible.
Substitution Reactions: These reactions often require the presence of coupling agents like DIC or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP.
Major Products
Triazole Derivatives: Formed from SPAAC reactions with azides.
Amide or Ester Derivatives: Formed from substitution reactions with carboxyl or ester groups.
科学的研究の応用
Dbco-(CH2)2-NH-peg4-CH2CH2N3 has a wide range of applications in scientific research:
作用機序
The primary mechanism of action for Dbco-(CH2)2-NH-peg4-CH2CH2N3 involves the SPAAC reaction. The DBCO group undergoes a strain-promoted cycloaddition with azides, forming a stable triazole linkage. This reaction is highly specific and efficient, occurring under mild conditions without the need for metal catalysts . The PEG linker provides solubility and flexibility, reducing non-specific interactions and enhancing biocompatibility .
類似化合物との比較
Similar Compounds
Dbco-peg4-NH2: Similar structure but lacks the azide group, limiting its use in SPAAC reactions.
Dbco-peg4-COOH: Contains a carboxyl group instead of an amine, used for different types of conjugation reactions.
Uniqueness
Dbco-(CH2)2-NH-peg4-CH2CH2N3 is unique due to its combination of DBCO, PEG, and azide groups, making it highly versatile for bioorthogonal chemistry. Its ability to undergo SPAAC reactions without metal catalysts and its biocompatibility make it particularly valuable for in vivo applications .
特性
分子式 |
C29H35N5O6 |
|---|---|
分子量 |
549.6 g/mol |
IUPAC名 |
N-[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]-3-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]propanamide |
InChI |
InChI=1S/C29H35N5O6/c30-33-32-14-16-38-18-20-40-22-21-39-19-17-37-15-12-28(35)31-13-11-29(36)34-23-26-7-2-1-5-24(26)9-10-25-6-3-4-8-27(25)34/h1-8H,11-23H2,(H,31,35) |
InChIキー |
VWRJOHWKUORMLG-UHFFFAOYSA-N |
正規SMILES |
C1C2=CC=CC=C2C#CC3=CC=CC=C3N1C(=O)CCNC(=O)CCOCCOCCOCCOCCN=[N+]=[N-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


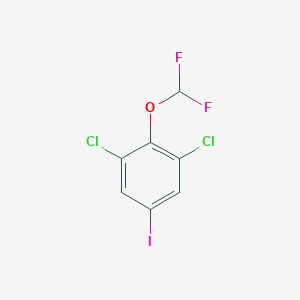
![7-Chloro-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B14036285.png)

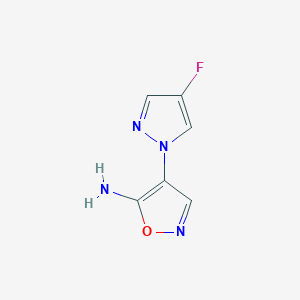
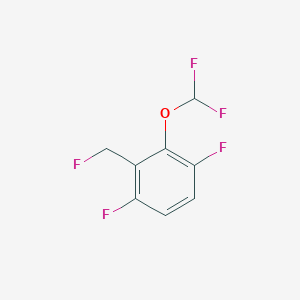
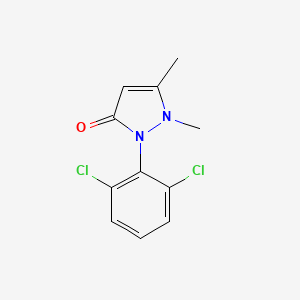
![Isopropyl 8-amino-2,3-dimethylimidazolo[1,2-a]pyridine-6-carboxylic acid](/img/structure/B14036338.png)
